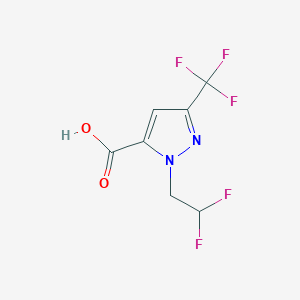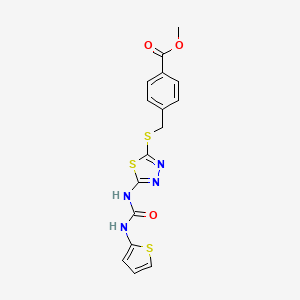amine CAS No. 1808391-58-3](/img/structure/B2438904.png)
methyl[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine is a complex organic compound characterized by its unique triazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine typically involves multi-step organic reactions. One common method includes the alkylation of a triazole derivative with a propargyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the propargyl and triazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The propargyl group may also play a role in binding to active sites or undergoing further chemical transformations within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Another compound with a similar amine group but different ring structure.
Phenethylamine: Shares the amine group but lacks the triazole ring.
Uniqueness
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine is unique due to its combination of a triazole ring and a propargyl group, which confer distinct chemical properties and reactivity compared to other amines.
Propiedades
IUPAC Name |
N-methyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-5-7-14(4)9-11-13-12-10(3)15(11)8-6-2/h1H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPVPCSUZNMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CN(C)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)


![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2438837.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE](/img/structure/B2438841.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)

